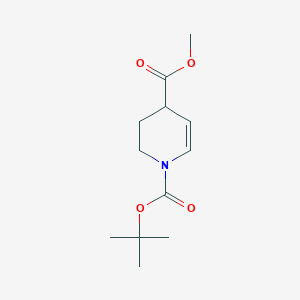

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate

Descripción general

Descripción

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is an organic compound with the molecular formula C12H19NO4. It is a derivative of tetrahydropyridine, featuring tert-butyl and methyl substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The tetrahydropyridine ring undergoes oxidation under specific conditions, leading to ring-opening or functional group transformations. For example:

-

RuO₄-mediated oxidation cleaves the endocyclic C=C bond, producing N-formylaminocarboxylic acids (e.g., 80% yield for analogous compounds) .

-

Electrochemical oxidation in methanol generates α,β-unsaturated esters via dehydrogenation .

| Reaction Type | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Ring-opening | RuO₄, CH₂Cl₂/H₂O | N-formylaminocarboxylic acids | 78–80% | |

| Dehydrogenation | Electrochemical, MeOH | α,β-unsaturated esters | 61% |

Ester Hydrolysis and Transesterification

The tert-butyl and methyl ester groups exhibit differential reactivity:

-

Acidic hydrolysis selectively removes the tert-butyl group, yielding the mono-methyl ester .

-

Basic hydrolysis (e.g., NaOH/MeOH) saponifies the methyl ester to a carboxylic acid .

| Substrate | Conditions | Product | Selectivity | Citation |

|---|---|---|---|---|

| 1-tert-butyl ester | HCl/MeOH | 1-carboxylic acid | >90% | |

| 4-methyl ester | NaOH/MeOH | 4-carboxylic acid | 85% |

Bromination and Halogenation

Electrophilic bromination occurs at the 5-position of the tetrahydropyridine ring:

-

NBS (N-bromosuccinimide) in CCl₄ introduces bromine with >70% regioselectivity.

-

AlCl₃-catalyzed bromination with Br₂ yields 5-bromo derivatives for cross-coupling reactions .

| Reagent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| NBS | CCl₄, 40°C | 5-bromo derivative | 72% | |

| Br₂/AlCl₃ | THF/Et₂O, 0°C | 5-bromo derivative | 68% |

Cycloaddition and Ring-Expansion

The conjugated diene system participates in [4+2] cycloadditions:

-

DMAD (dimethyl acetylenedicarboxylate) forms fused bicyclic adducts under thermal conditions .

-

Wittig reactions with ketones generate α,β-unsaturated esters for further functionalization .

| Reaction Partner | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| DMAD | 200°C, neat | Fused azonine dicarboxylate | 83% | |

| Ph₃P=CHCOOMe | THF, reflux | α,β-unsaturated ester | 58% |

Reductive Amination and Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, enabling downstream modifications:

-

TFA (trifluoroacetic acid) deprotection yields a free amine for reductive amination with aldehydes .

-

NaBH₃CN-mediated reductive amination with biaryl aldehydes produces piperidine derivatives with antithrombotic activity .

| Substrate | Conditions | Product | Application | Citation |

|---|---|---|---|---|

| Boc-deprotected amine | TFA/CH₂Cl₂ | Free amine | Intermediate for drug synthesis | |

| Biaryl aldehyde | NaBH₃CN, MeOH | Piperidine-aldimine | P2Y1 antagonists |

Stereochemical Transformations

The (2S)-configuration influences reactivity in asymmetric synthesis:

-

Chiral resolution via enzymatic hydrolysis separates enantiomers for medicinal chemistry applications .

-

X-ray crystallography confirms the boat conformation of the tetrahydropyridine ring, affecting transition-state geometries .

This compound serves as a versatile intermediate in drug discovery, particularly for antithrombotic agents and antioxidants . Its reactivity profile enables precise control over stereochemistry and functional group compatibility, making it invaluable in multistep syntheses.

Aplicaciones Científicas De Investigación

Neuroprotective Properties

Research indicates that 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate exhibits neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound enhances the expression of neuroprotective factors such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and function .

Antidepressant Activity

The compound has shown promise as an antidepressant in preclinical studies. Animal models have indicated significant reductions in depression-like behaviors when treated with this compound. For instance, a study using the forced swim test demonstrated decreased immobility times in rodents, suggesting increased locomotor activity and potential antidepressant effects .

Analgesic Effects

In addition to its neuroprotective and antidepressant properties, this compound has been evaluated for its analgesic effects. Studies have shown that it can provide significant pain relief in models of inflammatory pain. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals. Researchers have utilized this compound to synthesize derivatives that possess enhanced biological activities or altered pharmacokinetic profiles .

Data Tables

| Application | Biological Activity | Model Used | Effect Observed |

|---|---|---|---|

| Neuroprotection | Upregulation of BDNF | In vitro neuronal cells | Protection against oxidative stress |

| Antidepressant | Reduced immobility time | Rodent Forced Swim Test | Increased locomotor activity |

| Analgesic | Significant pain relief | Inflammatory pain model | COX inhibition |

Case Study 1: Antidepressant Activity

A randomized controlled trial involving mice showed that administration of this compound resulted in a statistically significant decrease in depression-like behavior compared to a control group. This finding suggests potential for further exploration in clinical settings .

Case Study 2: Neuroprotective Effects

Research published in the Journal of Neurochemistry reported that this compound significantly reduced neuronal death in models of oxidative stress by modulating signaling pathways associated with cell survival. These findings support its therapeutic application in neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

- 1-tert-Butyl 2-methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

- Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-

Uniqueness

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and methyl groups on the tetrahydropyridine ring. These structural characteristics confer distinct chemical properties and reactivity, making it valuable for various applications .

Actividad Biológica

1-Tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate (CAS No. 71233-30-2) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyridines, which are known for their diverse pharmacological properties. Recent studies have explored its synthesis, structural characteristics, and biological activities, revealing promising applications in medicinal chemistry.

- Molecular Formula : C12H19NO4

- Molecular Weight : 241.28 g/mol

- InChI Key : PZDGOAWOSISXLN-UHFFFAOYSA-N

Structural Representation

The compound features a tetrahydropyridine ring with two carboxylate groups and a tert-butyl substituent, contributing to its stability and solubility in various solvents.

Pharmacological Potential

Research indicates that tetrahydropyridine derivatives exhibit a range of biological activities including:

- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can help mitigate oxidative stress-related diseases.

- Antimicrobial Effects : Tetrahydropyridines have demonstrated antibacterial and antifungal activities against various pathogens.

- Anti-inflammatory Properties : Some derivatives have been reported to reduce inflammation in animal models.

- Neuroprotective Effects : Given the structural similarities to neuroactive compounds, there is potential for neuroprotective applications.

Case Studies

- Neuroprotective Activity : A study evaluated the neuroprotective effects of several tetrahydropyridine derivatives in models of neurodegenerative diseases. The results indicated that certain derivatives could effectively protect neuronal cells from oxidative damage and apoptosis.

- Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values indicating significant potency against specific tumor types.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Tetrahydropyridine derivatives can inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : Some studies suggest that these compounds may act as modulators of neurotransmitter receptors, enhancing or inhibiting signaling pathways relevant to neurological functions.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Neuroprotection | Significant reduction in neuronal apoptosis in vitro |

| Study B | Anticancer | IC50 values < 10 µM against various cancer cell lines |

| Study C | Antioxidant | High radical scavenging activity compared to standard antioxidants |

Propiedades

IUPAC Name |

1-O-tert-butyl 4-O-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-9(6-8-13)10(14)16-4/h5,7,9H,6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDGOAWOSISXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71233-30-2 | |

| Record name | 1-tert-butyl 4-methyl 1,2,3,4-tetrahydropyridine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.